![molecular formula C11H20FN5O B2946588 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-92-1](/img/structure/B2946588.png)
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, commonly known as "DFP-10825," is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-10825 is a pyrazole-based compound that has been synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that DFP-10825 may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. DFP-10825 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The neuroprotective effects of DFP-10825 may be attributed to its ability to activate the Nrf2-ARE pathway, which plays a critical role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit potent anticancer activity both in vitro and in vivo. In addition, DFP-10825 has been shown to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, the biochemical and physiological effects of DFP-10825 are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 is a novel chemical compound that has several advantages for lab experiments. DFP-10825 exhibits potent anticancer activity against various cancer cell lines, making it an attractive candidate for further investigation as a potential therapeutic agent. DFP-10825 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of DFP-10825 include its unknown toxicity profile and potential side effects, which require further investigation.
Direcciones Futuras
There are several future directions for the research of DFP-10825. Firstly, the mechanism of action of DFP-10825 needs to be further elucidated to fully understand its biochemical and physiological effects. Secondly, the toxicity profile and potential side effects of DFP-10825 need to be investigated to determine its safety for use as a therapeutic agent. Thirdly, the efficacy of DFP-10825 as a therapeutic agent needs to be further investigated in animal models and clinical trials. Finally, the potential of DFP-10825 as a therapeutic agent for the treatment of neurodegenerative diseases needs to be further explored.
Conclusion
DFP-10825 is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-10825 exhibits potent anticancer activity against various cancer cell lines and has neuroprotective effects, making it an attractive candidate for further investigation as a potential therapeutic agent. However, the mechanism of action, toxicity profile, and potential side effects of DFP-10825 require further investigation. The future directions for the research of DFP-10825 include elucidating its mechanism of action, investigating its toxicity profile and potential side effects, testing its efficacy as a therapeutic agent in animal models and clinical trials, and exploring its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Métodos De Síntesis
DFP-10825 is synthesized through a multistep process that involves the reaction of 2-fluoroethylamine with 1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propylamine. The final product is obtained through a purification process that involves recrystallization and column chromatography. The purity of the final product is confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Several preclinical studies have shown that DFP-10825 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN5O/c1-16(2)6-3-5-14-11(18)10-9(13)8-15-17(10)7-4-12/h8H,3-7,13H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSDYMXJJTWIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


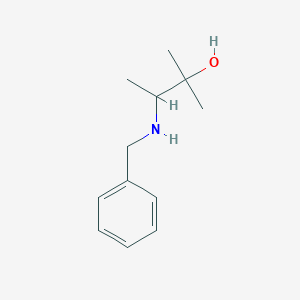
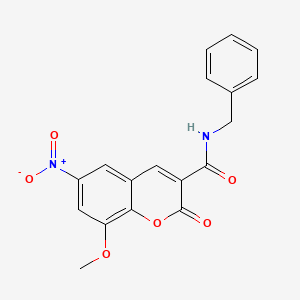

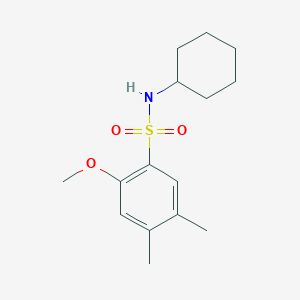
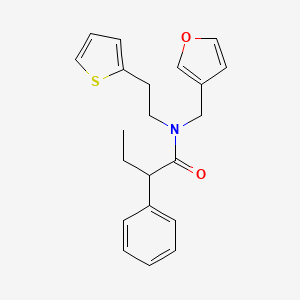
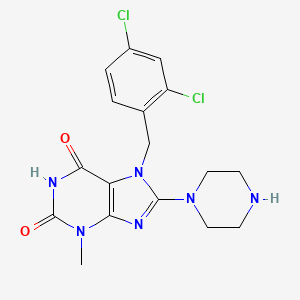
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
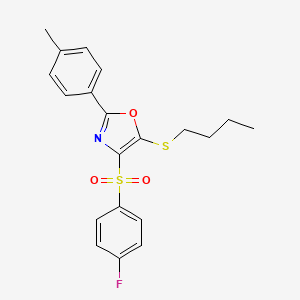

![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
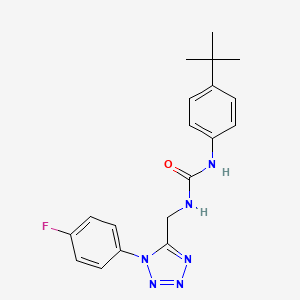
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)